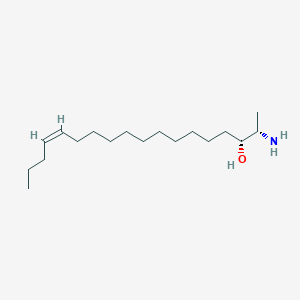
(2S,3R,14Z)-2-amino-14-octadecen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,14Z)-2-amino-14-octadecen-3-ol is a sphingoid base, a type of lipid that plays a crucial role in cellular functions. Sphingoid bases are the building blocks for all sphingolipid derivatives, which are essential components of the plasma membrane in many cell types . This compound is particularly significant due to its involvement in various metabolic pathways and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,14Z)-2-amino-14-octadecen-3-ol typically involves the use of specific starting materials and reagents to achieve the desired stereochemistry. One common method includes the use of Garner’s aldehyde, followed by a series of enantioselective reactions to introduce the amino and hydroxyl groups at the correct positions . The reaction conditions often involve the use of lithium dialkylcuprates and other reagents to ensure high diastereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions: (2S,3R,14Z)-2-amino-14-octadecen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield various alcohol derivatives .
科学的研究の応用
(2S,3R,14Z)-2-amino-14-octadecen-3-ol has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex sphingolipids. In biology, it plays a role in cell signaling and membrane structure. In medicine, it is being explored for its potential therapeutic effects in treating diseases like cancer, Alzheimer’s, and Parkinson’s . Industrially, it is used in the production of various bioactive lipids and as a research tool in lipidomics .
作用機序
The mechanism of action of (2S,3R,14Z)-2-amino-14-octadecen-3-ol involves its interaction with specific molecular targets and pathways. It is known to participate in cell signaling pathways by acting as a ligand for certain receptors. This interaction can influence various cellular processes, including cell proliferation, migration, and apoptosis . The compound’s amphipathic nature allows it to integrate into cell membranes, affecting membrane fluidity and function .
類似化合物との比較
Similar Compounds: Similar compounds to (2S,3R,14Z)-2-amino-14-octadecen-3-ol include sphingosine, sphinganine, and phytosphingosine. These compounds share structural similarities but differ in specific functional groups and stereochemistry .
Uniqueness: What sets this compound apart is its unique stereochemistry and the presence of a double bond at the 14th position. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
(Z,2S,3R)-2-aminooctadec-14-en-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h5-6,17-18,20H,3-4,7-16,19H2,1-2H3/b6-5-/t17-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUUVXWJPCOCMG-FDICQLOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCCCCC(C(C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCCCCCCCCC[C@H]([C@H](C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
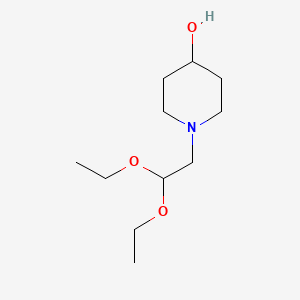
![N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2390521.png)
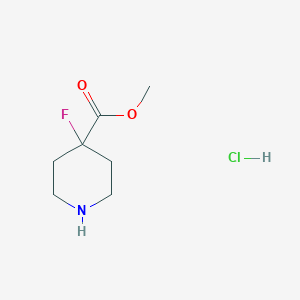
![Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B2390524.png)
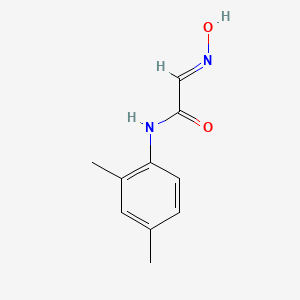
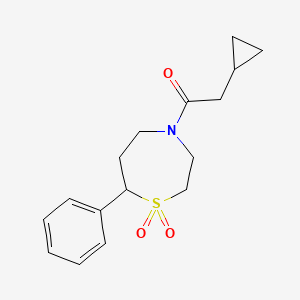
![(2E)-4,4,4-trifluoro-N-(4-fluorophenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B2390529.png)


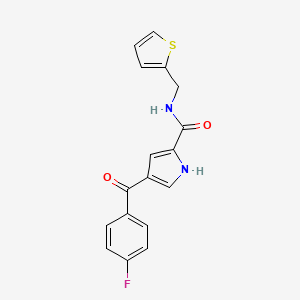
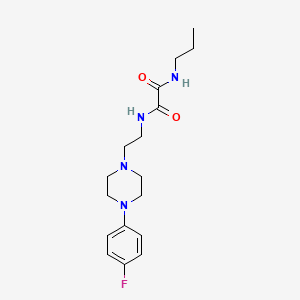
![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
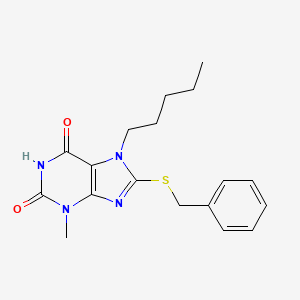
![4,11,13-trimethyl-6-(4-phenylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2390542.png)
